Antibacterial agent 115

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Antibacterial agent 115 is a synthetic compound designed to combat bacterial infections. It is part of a broader class of antibacterial agents that target specific bacterial processes to inhibit growth or kill bacteria. This compound has shown promise in various applications, including medical, industrial, and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 115 typically involves a multi-step process. The initial step often includes the formation of a core structure through a condensation reaction. Subsequent steps may involve functional group modifications, such as halogenation or alkylation, to enhance the antibacterial properties. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves rigorous quality control measures to ensure consistency and efficacy. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the production process and verify the final product’s quality.

Chemical Reactions Analysis

Types of Reactions: Antibacterial agent 115 undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the compound’s functional groups, potentially enhancing its antibacterial activity.

Reduction: Reduction reactions may be used to alter specific functional groups, affecting the compound’s stability and reactivity.

Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, are common in the synthesis and modification of this compound.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains.

Scientific Research Applications

Antibacterial agent 115 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Employed in microbiological studies to understand bacterial resistance mechanisms and develop new antibacterial strategies.

Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.

Industry: Utilized in the development of antibacterial coatings and materials to prevent bacterial contamination.

Mechanism of Action

The mechanism of action of antibacterial agent 115 involves targeting specific bacterial processes. It may inhibit bacterial cell wall synthesis, disrupt protein synthesis, or interfere with nucleic acid synthesis. The compound binds to specific molecular targets, such as enzymes or ribosomal subunits, leading to the inhibition of bacterial growth or cell death. The exact pathways involved depend on the compound’s structure and the bacterial strain being targeted.

Comparison with Similar Compounds

Antibacterial agent 115 can be compared to other similar compounds, such as:

Penicillin: Targets bacterial cell wall synthesis but has a different core structure.

Tetracycline: Inhibits protein synthesis by binding to the bacterial ribosome.

Ciprofloxacin: Interferes with bacterial DNA replication by targeting DNA gyrase.

Uniqueness: What sets this compound apart is its unique structure, which allows it to target multiple bacterial processes simultaneously. This multi-target approach can reduce the likelihood of bacterial resistance development, making it a valuable addition to the arsenal of antibacterial agents.

Biological Activity

Antibacterial Agent 115, derived from the fermentation extracts of the plant endophyte Paenibacillus kribbensis POC 115, has garnered attention for its significant antibacterial properties. This compound has demonstrated efficacy against a range of bacterial pathogens, particularly those resistant to conventional antibiotics. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a novel compound identified through the study of microbial metabolites. It exhibits broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves disrupting the cytoplasmic membrane of bacterial cells, leading to cell lysis and death.

Antibacterial Efficacy

The Minimum Inhibitory Concentration (MIC) values for this compound have been established through various studies. The following table summarizes the MIC values against several clinically relevant bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.0 |

| Escherichia coli | 2.0 |

| Pseudomonas aeruginosa | 4.0 |

| Klebsiella pneumoniae | 3.0 |

| Enterococcus faecalis | 1.5 |

These results indicate that this compound is particularly effective against Staphylococcus aureus, which is known for its resistance to multiple drugs.

Research indicates that this compound disrupts the integrity of bacterial cell membranes. This disruption leads to leakage of cellular contents and ultimately results in cell death. The compound's ability to target the cytoplasmic membrane is crucial for its bactericidal activity, making it a potential candidate for treating resistant infections.

Case Study 1: Efficacy Against MRSA

In a study focusing on Methicillin-resistant Staphylococcus aureus (MRSA), this compound was tested for its effectiveness in vitro. The compound demonstrated an MIC of 1 µg/mL, significantly lower than that of standard treatments like vancomycin (MIC > 16 µg/mL). This suggests that this compound could serve as an alternative treatment option for MRSA infections.

Case Study 2: Synergistic Effects with Other Antibiotics

A combination study examined the effects of this compound when used alongside conventional antibiotics such as ampicillin and ciprofloxacin. The results showed a synergistic effect, enhancing the antibacterial activity against resistant strains. The combination therapy reduced MIC values by up to 50%, indicating that this compound can potentiate the effects of existing antibiotics.

Properties

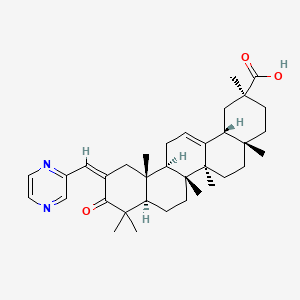

Molecular Formula |

C35H48N2O3 |

|---|---|

Molecular Weight |

544.8 g/mol |

IUPAC Name |

(2S,4aS,6aR,6aS,6bR,8aR,11Z,12aR,14bR)-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-11-(pyrazin-2-ylmethylidene)-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-2-carboxylic acid |

InChI |

InChI=1S/C35H48N2O3/c1-30(2)26-10-11-35(7)27(33(26,5)19-22(28(30)38)18-23-21-36-16-17-37-23)9-8-24-25-20-32(4,29(39)40)13-12-31(25,3)14-15-34(24,35)6/h8,16-18,21,25-27H,9-15,19-20H2,1-7H3,(H,39,40)/b22-18-/t25-,26-,27+,31+,32-,33-,34+,35+/m0/s1 |

InChI Key |

NQQANRNOEBAHLC-DAKIQFBOSA-N |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C/C(=C/C6=NC=CN=C6)/C(=O)C5(C)C)C)C)(C)C(=O)O |

Canonical SMILES |

CC1(C2CCC3(C(C2(CC(=CC4=NC=CN=C4)C1=O)C)CC=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.